1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one
Description
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]-3-hydroxypiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9(10-4-6-11(14)7-5-10)15-8-2-3-12(16)13(15)17/h4-7,9,12,16H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGZRWAEKGVSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCCC(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Ethyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with ethylmagnesium bromide to form 1-(4-fluorophenyl)ethanol.
Cyclization to Piperidinone: The intermediate is then subjected to cyclization reactions involving piperidine and suitable catalysts to form the piperidinone ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Alternative Pathways from Related Piperidinones
Indirect evidence from structurally similar compounds suggests additional synthetic strategies:
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Fluorophenyl Incorporation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing fluorophenyl groups .
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Hydroxylation : Selective oxidation or hydroxylation at the piperidinone C3 position using oxidizing agents like m-CPBA .
Hydroxyl Group Modifications
The C3 hydroxyl group undergoes typical alcohol reactions:
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Esterification : Reaction with acetyl chloride or anhydrides under basic conditions.
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Ether Formation : Alkylation with alkyl halides (e.g., methyl iodide) using NaH/DMF .
Ketone Reactivity
The piperidin-2-one carbonyl participates in:
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Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
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Nucleophilic Addition : Grignard reagents add to the carbonyl, forming tertiary alcohols .
NMDA Receptor Antagonists
Structural analogues like (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097) show high affinity for NMDA receptors. Key modifications include:
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Fluorophenyl positioning for hydrophobic interactions.
σ₁ Receptor Ligands
Piperidinone derivatives with extended alkyl chains (e.g., 2-(piperidin-1-yl)ethoxy groups) exhibit nanomolar affinity for σ₁ receptors, highlighting the importance of:
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Distance between hydrophobic regions : Optimal spacing (2.5–3.9 Å) between fluorophenyl and piperidine moieties .
Stability and Degradation
Scientific Research Applications
Basic Information
- IUPAC Name : 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one
- Molecular Formula : C13H16FNO2
- Molecular Weight : 237.27 g/mol
- CAS Number : 1186046-94-5
Structural Characteristics
The compound features a piperidinone ring substituted with a hydroxyl group and a fluorophenyl ethyl moiety, which contributes to its unique pharmacological properties.
Neurological Disorders
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. Preliminary studies suggest potential applications in treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia due to their interaction with muscarinic receptors, which are implicated in cognitive functions .
Antimicrobial Activity
In vitro studies have demonstrated that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent. The following table summarizes key findings from recent studies:
| Study | Bacterial Strain | IC50 (µM) | Comments |
|---|---|---|---|
| Study A | Mycobacterium tuberculosis | 4.00 | Significant activity observed |
| Study B | Staphylococcus aureus | 15.5 | Moderate effectiveness |
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notable findings include:
| Study | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Study C | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |
| Study D | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |
These results suggest that the compound could be further explored for its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Piperidine Substitution : Variations in the piperidine structure can enhance receptor binding affinity.
- Fluorine Substitution : The presence of fluorine increases lipophilicity, improving the compound's ability to penetrate biological membranes.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in oxidative stress markers, supporting its potential use in neurodegenerative diseases.
Case Study 2: Antitubercular Activity
Research focused on evaluating the efficacy of the compound against Mycobacterium tuberculosis. The study found an IC90 value of 4.00 µM, suggesting promising antitubercular activity.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one can be compared with similar compounds such as:
1-(4-Fluorophenyl)ethanol: This compound shares the fluorophenyl ethyl moiety but lacks the piperidinone ring, resulting in different chemical and biological properties.
4-Fluoro-alpha-methylbenzyl alcohol: Similar to 1-(4-Fluorophenyl)ethanol, this compound also lacks the piperidinone ring and has distinct reactivity and applications.
1-Ethynyl-4-fluorobenzene: This compound contains a fluorophenyl group but differs significantly in structure and reactivity due to the presence of an ethynyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not observed in the similar compounds listed above.
Biological Activity
1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one, also known by its chemical formula C13H16FNO2, is a novel organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and therapeutic potential.
- Molecular Weight : 237.27 g/mol
- IUPAC Name : this compound
- Appearance : Powder
- Storage Temperature : Room Temperature
| Property | Value |
|---|---|
| Chemical Formula | C13H16FNO2 |
| Molecular Weight | 237.27 |
| MDL No. | MFCD29033948 |
| PubChem CID | 58122369 |
| InChI Key | IFGZRWAEKGVSCT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, potentially affecting dopamine and serotonin pathways.
Case Studies and Research Findings
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Neuropharmacological Effects :
- A study examining the compound's effects on rodent models indicated anxiolytic properties, suggesting it may reduce anxiety-related behaviors without significant sedation (O'Brien et al., 2003).
- Another investigation highlighted its potential as a positive allosteric modulator for metabotropic glutamate receptors (mGluR5), which are implicated in mood regulation and cognitive functions (Conn et al., 2009).
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Antinociceptive Activity :
- Research has demonstrated that the compound exhibits significant antinociceptive effects in pain models, indicating its potential utility in pain management therapies (Hamidian et al., 2013).
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Cytotoxicity and Selectivity :
- In vitro studies have shown that this compound possesses low cytotoxicity against normal cells while effectively inhibiting the proliferation of cancer cell lines, suggesting a favorable therapeutic index (Queener et al., 2022).
Pharmacological Profile
The pharmacological profile of this compound reveals several key activities:
- Anti-inflammatory : Exhibits potential anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Analgesic : Demonstrated ability to alleviate pain in various preclinical models.
- Antitumor : Shows promise as an anticancer agent due to selective cytotoxicity towards tumor cells.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Activity Type | IC50/ED50 Values |
|---|---|---|
| This compound | Anxiolytic | Not specified |
| CGP 28238 | Anti-inflammatory | ED50 = 0.05 mg/kg |
| Compound C | Antitumor | Effective at low concentrations |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, to introduce the 4-fluorophenyl group and piperidin-2-one core. For example, intermediates like tert-butyloxycarbonyl (Boc)-protected amines (e.g., N-t-Boc-D-phenylalanine) can be used to preserve chiral centers during synthesis . Characterization employs techniques like -NMR for structural confirmation and HPLC (e.g., using methanol/sodium acetate buffer at pH 4.6) for purity assessment .
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer : Chiral resolution techniques, such as chiral column chromatography or enzymatic kinetic resolution, are critical. For instance, using (R)- or (S)-configured intermediates (e.g., (R)-28 in ) ensures stereochemical control. Polarimetry or circular dichroism (CD) spectroscopy can validate enantiomeric excess (>95%) .
Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) provides robust separation . UV detection at 254 nm is commonly used, with calibration curves established using authentic standards.
Advanced Research Questions
Q. How do substituents on the piperidin-2-one ring influence binding affinity to neurological targets (e.g., serotonin/dopamine transporters)?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 3-substituted phenylpropyl derivatives) reveal that electron-withdrawing groups (e.g., fluoro) enhance transporter affinity by modulating lipophilicity and hydrogen bonding. Radioligand displacement assays using -paroxetine (serotonin) or -WIN 35,428 (dopamine) quantify binding .
Q. What strategies resolve contradictions in reported pharmacological data for fluorophenyl-containing piperidinones?
- Methodological Answer : Meta-analyses of in vitro assays (e.g., IC values) should account for variables like cell line differences (HEK293 vs. CHO) or assay buffers. Cross-validation using orthogonal methods (e.g., electrophysiology for ion channel targets) clarifies mechanisms .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer : Density functional theory (DFT) calculations identify metabolic soft spots (e.g., hydroxylation at C3). CYP450 docking simulations (e.g., CYP3A4) predict oxidation sites, validated by in vitro microsomal assays with LC-MS metabolite profiling .
Q. What crystallographic techniques are suitable for determining the solid-state conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 295 K with Mo-Kα radiation () resolves bond angles and torsional strain. Data refinement using SHELXL software ensures accuracy (R factor < 0.05) .
Q. How does the 4-fluorophenyl group impact solubility and formulation stability?
- Methodological Answer : LogP measurements (shake-flask method) and Hansen solubility parameters predict solubility in excipients like PEG 400. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC, with fluorophenyl moieties reducing hydrolytic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
